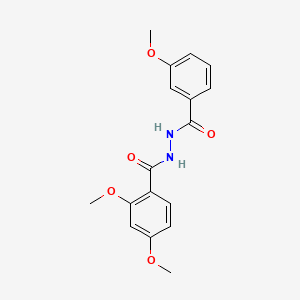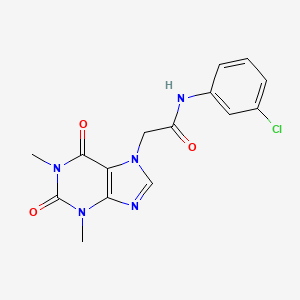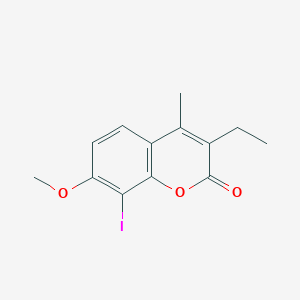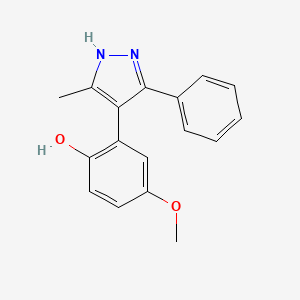
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate, also known as EDP-106, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been proposed that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate exerts its antitumor activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It has also been suggested that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate may exert its anti-inflammatory and analgesic effects by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to induce a decrease in the expression of certain cancer-related genes and proteins. In addition, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to reduce the levels of certain inflammatory mediators, such as TNF-α and IL-6, and to inhibit the activity of COX-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its high selectivity towards cancer cells, which makes it a potential candidate for targeted cancer therapy. However, one of the limitations of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate. One of the potential directions is to investigate the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate in combination with other chemotherapy drugs for the treatment of cancer. Another potential direction is to explore the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate for the treatment of other inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.
Conclusion:
In conclusion, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate involves the reaction of 1-(2,2-diphenylethyl)piperazine with ethyl chloroformate in the presence of triethylamine. This reaction leads to the formation of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate with a yield of 85%. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
ethyl 4-(2,2-diphenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-22(14-16-23)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZFKVGMPTAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)



![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)


![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)

